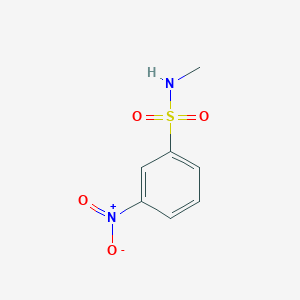

N-Methyl-3-nitrobenzenesulfonamide

Beschreibung

Contextualization within the Broader Class of Substituted Benzenesulfonamides

Substituted benzenesulfonamides represent a critically important class of organic compounds, renowned for their wide-ranging applications, particularly in medicinal chemistry. acs.orgnih.gov The sulfonamide functional group (-SO2NH-) is a key structural motif found in a variety of therapeutic agents. nih.gov The versatility of the benzenesulfonamide (B165840) scaffold allows for the introduction of various substituents onto the benzene (B151609) ring, enabling the fine-tuning of their biological and chemical properties. nih.gov This modularity has led to the development of numerous drugs and research probes. For instance, many potent enzyme inhibitors feature the benzenesulfonamide core, which can interact with metallic cofactors in enzyme active sites. acs.orgrjptonline.org

Significance of the Nitro and N-Methyl Functionalities in Sulfonamide Chemistry

The presence of the nitro (-NO2) and N-methyl (-NCH3) groups on the N-Methyl-3-nitrobenzenesulfonamide structure is of paramount importance to its chemical behavior. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring. This electronic effect can enhance the reactivity of the molecule in certain reactions. nih.govacs.org Specifically, the electron-withdrawing nature of the nitro group can make the sulfur atom of the sulfonamide more electrophilic, potentially facilitating nucleophilic attack. conicet.gov.ar

The N-methyl group, on the other hand, introduces steric bulk and alters the acidity of the sulfonamide N-H proton. This methylation of the nitrogen atom can influence the compound's solubility, lipophilicity, and its ability to participate in hydrogen bonding, all of which are crucial factors in both synthetic and biological contexts. The interplay of these electronic and steric effects defines the unique reactivity and utility of this compound in chemical synthesis. acs.org

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its utility as a synthetic intermediate. Its structure makes it a suitable precursor for the synthesis of a variety of more complex molecules. Researchers have explored its use in multi-step synthetic pathways, where the nitro group can be chemically modified, for example, through reduction to an amino group, which can then be further functionalized. mdpi.com

Another key research trajectory involves its use as a reagent in organic synthesis. For instance, N-nitrososulfonamides, which can be derived from related structures, have been studied for their ability to transfer a nitroso group to other molecules. acs.orgconicet.gov.ar While direct studies on this compound in this context are not extensively documented, the principles governing the reactivity of related compounds suggest its potential in similar applications. The compound also serves as a model for studying the effects of substituents on the properties and reactivity of benzenesulfonamides. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 58955-78-5 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C7H8N2O4S | echemi.com |

| Molecular Weight | 216.21 g/mol | echemi.com |

| Melting Point | 110-114 °C | chemicalbook.comechemi.com |

| Boiling Point (Predicted) | 369.4 ± 44.0 °C | chemicalbook.com |

| Density (Predicted) | 1.423 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 10.41 ± 0.30 | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHDGRMKIXBKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342158 | |

| Record name | N-Methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58955-78-5 | |

| Record name | N-Methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for N Methyl 3 Nitrobenzenesulfonamide and Its Structural Analogs

Direct Synthetic Routes to N-Methyl-3-nitrobenzenesulfonamide

Direct synthetic strategies provide the most straightforward pathways to this compound, typically involving the formation of the sulfonamide bond from readily available precursors or the modification of an existing benzenesulfonamide (B165840) scaffold.

Condensation Reactions of 3-Nitrobenzenesulfonyl Chloride with Methylamine (B109427)

The most conventional and widely employed method for synthesizing this compound is the condensation reaction between 3-nitrobenzenesulfonyl chloride and methylamine. This nucleophilic acyl substitution reaction is a cornerstone of sulfonamide synthesis.

The process involves the reaction of the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride with the nucleophilic methylamine. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Common bases include pyridine (B92270) or tertiary amines like diisopropylethylamine (DIPEA). acs.org The reaction is generally performed in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature or below to control the exothermic nature of the reaction. acs.org

The key starting material, 3-nitrobenzenesulfonyl chloride, can be prepared by the reaction of nitrobenzene (B124822) with chlorosulfonic acid, followed by treatment with an inorganic acid chloride like thionyl chloride. google.com This process can achieve high yields of the desired sulfonyl chloride, which is often pure enough for subsequent reactions without extensive purification. google.com

Table 1: Representative Reaction Conditions for Sulfonamide Formation

| Starting Materials | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride, Methylamine | DIPEA, DCM, room temperature, 1h | This compound | Good to Excellent acs.org |

Nitration Pathways in Pre-formed N-Methylbenzenesulfonamide Scaffolds

An alternative direct route involves the electrophilic nitration of a pre-formed N-methylbenzenesulfonamide scaffold. This approach leverages the well-established chemistry of aromatic nitration.

The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comyoutube.com The N-methylsulfamoyl group (-SO₂NHCH₃) on the benzene (B151609) ring is a deactivating group and a meta-director. Consequently, the incoming nitro group is directed to the 3-position (meta) on the benzene ring.

Careful control of the reaction temperature is crucial. The reaction is typically kept at or below 50°C to minimize the formation of dinitrated byproducts. chemguide.co.uk While this method is viable, the strong acidic and oxidative conditions can sometimes lead to side reactions or degradation of the starting material.

Table 2: Nitration of N-Methylbenzenesulfonamide

| Substrate | Reagents | Conditions | Major Product |

|---|---|---|---|

| N-Methylbenzenesulfonamide | Conc. HNO₃, Conc. H₂SO₄ | ≤ 50 °C | This compound |

Modernized and Sustainable Synthetic Approaches for Benzenesulfonamide Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing sulfonamide bonds, moving beyond classical approaches.

Green Chemistry Principles in Sulfonamide Synthesis, including Microwave Irradiation

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of sulfonamides. amazonaws.comresearchgate.net This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netorganic-chemistry.org

One notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, thereby avoiding the need to prepare and isolate the often-unstable sulfonyl chlorides. organic-chemistry.orgnih.gov In this process, the sulfonic acid is activated in situ, for example with 2,4,6-trichloro- nih.govacs.orgrsc.org-triazine (TCT), and then reacted with an amine under microwave irradiation. organic-chemistry.org These reactions can often be performed with minimal or no solvent, reducing the environmental impact. researchgate.net The use of microwave irradiation is recognized as a key element of green chemistry because it can produce clean compounds, minimize waste, and save energy. amazonaws.com

Transition Metal-Catalyzed Sulfonamide Bond Formation

Transition metal catalysis has revolutionized organic synthesis, and the formation of sulfonamides is no exception. These methods offer alternative reaction pathways with different functional group tolerances and reactivities.

Various transition metals, including palladium and copper, have been successfully employed to catalyze the formation of the S-N bond. rsc.orgacs.org For instance, palladium-catalyzed reductive coupling reactions between nitroarenes and sodium arylsulfinates provide a direct route to N-arylsulfonamides. rsc.org Another innovative approach utilizes a synergistic photoredox and copper catalysis system to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org These methods are significant as they can proceed under mild conditions and expand the scope of accessible sulfonamide structures. acs.orgyoutube.com

Reductive Coupling Strategies for Nitroarenes and Sulfinates

A modern and powerful strategy for sulfonamide synthesis is the reductive coupling of nitroarenes with sulfinates. nih.govacs.orgcam.ac.uk This approach is advantageous as it utilizes readily available and stable nitroarenes and sulfinate salts as starting materials, bypassing the need for sulfonyl chlorides. nih.gov

The reaction involves the direct coupling of the nitroarene with an aryl or alkyl sulfinate under reducing conditions. nih.gov Various reducing systems have been developed, including the use of sodium bisulfite, with or without a catalyst like tin(II) chloride or iron(II) chloride. nih.govacs.org The mechanism is thought to proceed through the reduction of the nitro group to a nitroso intermediate, which is then intercepted by the sulfinate nucleophile. acs.org This method provides a useful alternative to conventional sulfonamide preparations, particularly for generating a diverse range of derivatives. nih.govacs.orgrsc.org

Table 3: Comparison of Synthetic Strategies for Benzenesulfonamides

| Method | Key Precursors | General Conditions | Advantages |

|---|---|---|---|

| Condensation | Sulfonyl chloride, Amine | Base, Aprotic solvent | Well-established, reliable |

| Nitration | Sulfonamide, Nitrating agent | Conc. acids, Low temperature | Utilizes simple starting materials |

| Microwave-Assisted | Sulfonic acid, Amine | Microwave irradiation | Rapid, high yield, green |

| Transition Metal-Catalyzed | Aryl halides/radicals, Amine, SO₂ source | Metal catalyst (e.g., Pd, Cu) | Mild conditions, broad scope |

| Reductive Coupling | Nitroarene, Sulfinate | Reducing agent (e.g., NaHSO₃) | Avoids sulfonyl chlorides, stable precursors |

Strategic Functionalization and Derivatization of the Sulfonamide Scaffold

The benzenesulfonamide framework offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives. Strategic functionalization can be achieved at the benzene ring, the sulfonamide nitrogen, or through more complex multicomponent reactions.

Regioselective Introduction of Additional Substituents onto the Benzene Ring

For electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions meta to the nitro group (positions 5 and 1) and ortho/para to the N-methylsulfamoyl group. The interplay of these directing effects dictates the regioselectivity of the substitution. For instance, in a related system, the nitration of a substituted benzene ring with both an activating amide group and a deactivating sulfonic acid group, the incoming nitro group was directed ortho to the activating amide group. stackexchange.com

Modern catalytic methods, such as iron(III) triflimide-catalyzed halogenation, offer milder conditions for the regioselective functionalization of arenes. thieme-connect.de These methods can be particularly useful for substrates that are sensitive to traditional, harsher electrophilic substitution conditions.

N-Alkylation and Arylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound can be further functionalized through N-alkylation and N-arylation reactions to generate a wide array of derivatives.

N-Alkylation: A variety of methods have been developed for the N-alkylation of sulfonamides. Traditional methods often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com More contemporary and environmentally benign approaches utilize alcohols as alkylating agents, catalyzed by transition metals such as iron, iridium, or manganese. ionike.comrsc.orgacs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonylimine that is subsequently reduced. acs.org The use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) has also been reported for the N-alkylation of sulfonamides with alcohols under mild conditions. oup.com

Interactive Table: Catalytic Systems for N-Alkylation of Sulfonamides

| Catalyst System | Alkylating Agent | Key Features | Reference |

| FeCl2/K2CO3 | Benzylic alcohols | Environmentally benign, high yields (>90%) | ionike.com |

| [Cp*IrCl2]2/t-BuOK | Various alcohols | Low catalyst loading, versatile | acs.org |

| Water-soluble Iridium Complex | Alcohols | Reaction in water, microwave irradiation | rsc.org |

| Tf2O | Alcohols and diols | Mild conditions, tolerates various sulfonamides | oup.com |

| Manganese Pincer Complexes | Alcohols | Chemoselective, tolerates reducible functional groups | acs.org |

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be achieved through several catalytic cross-coupling reactions. Copper-catalyzed methods, such as the Chan-Evans-Lam reaction, utilize arylboronic acids as the arylating agent. rsc.orgresearchgate.net These reactions can be performed under mild conditions and often tolerate a range of functional groups. nih.gov Palladium-catalyzed N-arylation has also been extensively studied, providing efficient routes to N-arylsulfonamides. acs.org Furthermore, transition-metal-free approaches using o-silylaryl triflates in the presence of cesium fluoride (B91410) have been developed for the N-arylation of sulfonamides. acs.orgnih.gov

Interactive Table: Methods for N-Arylation of Sulfonamides

| Method | Arylating Agent | Catalyst/Reagent | Key Features | Reference |

| Chan-Evans-Lam Coupling | Arylboronic acids | Copper acetate, triethylamine | Mild, solid-phase synthesis compatible | nih.gov |

| Ligand-free Copper Catalysis | Aryl iodides | CuI | Efficient and convenient | researchgate.net |

| Transition-metal-free | o-Silylaryl triflates | CsF | Mild conditions, good to excellent yields | acs.orgnih.gov |

| Palladium Nanoparticles | Aryl bromides and triflates | Pd(OAc)2 in PEG-400 | Low catalyst loading, proceeds under air | researchgate.net |

Multicomponent Reactions in the Synthesis of Complex Benzenesulfonamide Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. beilstein-journals.orgmdpi.com Several MCRs can be employed to construct intricate benzenesulfonamide architectures.

For instance, isocyanide-based MCRs have been utilized to synthesize bifunctional sulfonamide-amide compounds. The reaction of a zwitterion, generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide, with a sulfonamide in water can produce ketenimine sulfonamide derivatives. rsc.org These products can then be hydrolyzed to the corresponding sulfonamide-butanamide derivatives. rsc.org Such strategies allow for the rapid generation of molecular diversity from simple starting materials.

Synthetic Utility of the Nitrobenzenesulfonyl (Ns) Group as a Protecting and Activating Moiety

The nitrobenzenesulfonyl (Ns) group, particularly the 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups, serves as a valuable tool in organic synthesis, acting as both a protecting group for amines and an activating group for various transformations. researchgate.net While this compound itself is a specific compound, the principles of the Ns-strategy are broadly applicable to its structural analogs.

Selective Monoalkylation of Primary Amines via Ns-Strategy

The Ns group is an effective protecting group for primary amines, facilitating their selective monoalkylation. researchgate.net Primary amines can be readily converted to the corresponding Ns-amides. The resulting sulfonamide is acidic enough to be deprotonated by a mild base, and the subsequent N-alkylation proceeds efficiently. A key advantage of the Ns group is its facile removal under mild conditions, typically using a thiol and a base, to regenerate the free secondary amine. researchgate.net This strategy provides a robust alternative to other methods that may lead to over-alkylation.

Intramolecular Cyclization Reactions Facilitated by the Ns Group

The electron-withdrawing nature of the nitrobenzenesulfonyl group can facilitate intramolecular cyclization reactions. For example, the Ns group can be used to activate a nitrogen atom for intramolecular nucleophilic attack on an electrophilic center within the same molecule. This has been demonstrated in the synthesis of cyclic amines. google.com The Ns group can also play a role in directing C-H activation reactions, as seen in the palladium-catalyzed enantioselective ortho-C–H cross-coupling of nosyl-protected diarylmethylamines. nih.gov Furthermore, intramolecular cyclizations of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates have been investigated, leading to the formation of benz[f]isoindoline derivatives. rsc.org

Advanced Spectroscopic and Structural Elucidation of N Methyl 3 Nitrobenzenesulfonamide Derivatives

Vibrational Spectroscopy for Characteristic Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups within N-Methyl-3-nitrobenzenesulfonamide derivatives. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds and their chemical environment.

In the analysis of nitrobenzenesulfonamides, specific spectral regions are of particular interest. The stretching vibrations of the nitro group (–NO₂) are readily identifiable, typically appearing as strong bands in the FT-IR spectrum. researchgate.net The asymmetric stretching mode is generally observed in the 1560–1500 cm⁻¹ region, while the symmetric stretching mode is found between 1390–1330 cm⁻¹. researchgate.net

The sulfonamide group (–SO₂NH–) also gives rise to characteristic absorptions. The C-N stretching vibrations are typically found in the 1150-950 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are characteristically observed in the region of 3100–3000 cm⁻¹. researchgate.net Furthermore, the in-plane and out-of-plane bending vibrations of the C-H bonds provide additional structural information and are generally located in the 950-1300 cm⁻¹ and 670-950 cm⁻¹ regions, respectively. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to achieve a more precise assignment of vibrational modes. nih.govscielo.org.mx By calculating theoretical spectra, a direct comparison can be made with experimental FT-IR and Raman data, aiding in the accurate interpretation of complex spectral features. nih.govscielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and conformational analysis of this compound derivatives in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift and Coupling Pattern Analysis

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. ucl.ac.uk For instance, the protons on the aromatic ring of this compound derivatives exhibit distinct chemical shifts depending on their position relative to the electron-withdrawing nitro and sulfonamide groups. Protons ortho and para to the nitro group are typically shifted to a lower field (higher ppm values) due to deshielding effects. ucl.ac.uk

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms also being influenced by the substituents on the benzene (B151609) ring. ucl.ac.uk Quaternary carbons, such as those in the nitro and sulfonyl groups, can be readily identified. ucl.ac.uk

The coupling patterns (multiplicity) of the signals in the ¹H NMR spectrum arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the atoms. The magnitude of the coupling constant (J-value) can sometimes offer insights into the dihedral angles between coupled protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzenesulfonamide (B165840) Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | CDCl₃ | 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H) | 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5 |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | DMSO | 10.23 (s, 1H), 8.37 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.4 Hz, 2H), 7.00 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.0 Hz, 2H), 3.68 (s, 3H) | 157.5, 150.2, 145.4, 129.7, 128.8, 125.0, 124.6, 114.9, 55.7 |

| N-Phenylmethanesulfonamide | CDCl₃ | 7.35 (t, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 7.19 (t, J = 7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H) | 136.9, 129.7, 125.4, 120.9, 39.2 |

Note: This table presents a selection of data from the literature and is for illustrative purposes. rsc.org

Advanced NMR Techniques for Investigating Restricted Rotations and Tautomerism

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. ipb.pt Furthermore, variable temperature NMR studies can be employed to investigate dynamic processes such as restricted rotation around the S-N bond or potential tautomeric equilibria. ipb.pt The observation of changes in chemical shifts or the coalescence of signals as a function of temperature can provide quantitative information about the energy barriers associated with these dynamic phenomena.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction crystallography provides the most definitive information about the three-dimensional molecular structure of this compound derivatives in the solid state. nih.govosti.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms can be determined. nih.govosti.gov

Quantification of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. researchgate.net The resulting Hirshfeld surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. For instance, in the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-N-[(3-nitrophenyl)sulfonyl]-(3-nitrophenyl)sulfonamide, Hirshfeld surface analysis revealed that O···H/H···O interactions (40.1%), H···H interactions (27.5%), and C···H/H···C interactions (12.4%) are the most significant contributors to the crystal packing. nih.gov This analysis provides a detailed understanding of the forces that govern the self-assembly of the molecules in the solid state.

Characterization of Hydrogen Bonding Networks in the Crystalline Lattice

In the solid state, the crystal packing of sulfonamide derivatives is significantly influenced by hydrogen bonding. acs.org For this compound, the primary hydrogen bond donor is the amide proton (N-H), while the oxygen atoms of the sulfonyl group (S=O) are the principal acceptors. This interaction is a defining feature in the crystal structures of many related aromatic sulfonamides. acs.orgnih.gov

Studies on a wide range of sulfonamide crystals have shown that the N-H proton has a strong preference for bonding to the sulfonyl oxygens, often resulting in the formation of a chain motif. nih.gov These intermolecular N–H···O hydrogen bonds are generally the most robust interactions determining the crystal structure, stronger than other potential interactions like C–H···π or aromatic–aromatic stacking. acs.orgnih.gov In some related structures, such as N-(3-methylphenyl)-2-nitrobenzenesulfonamide, these N–H···O(sulfonyl) interactions link molecules into zigzag chains described as C(4) motifs. nih.govresearchgate.net

The hydrogen-bonding patterns in aromatic sulfonamides can be categorized into several types, including Dimeric, Zigzag, Helical, and Straight patterns, which depend on the molecular conformation. acs.org Besides the strong N-H···O bonds, weaker C-H···O interactions involving aromatic or methyl protons can also contribute to stabilizing the three-dimensional crystal lattice. researchgate.netnsf.gov The presence of the nitro group introduces additional potential hydrogen bond acceptors, and intramolecular hydrogen bonds between the amide proton and an oxygen atom of a proximate nitro group have been observed in analogous structures, leading to the formation of S(7) motifs. nih.govresearchgate.net

Table 1: Common Hydrogen Bonding Interactions in Aromatic Sulfonamides

| Donor | Acceptor | Bond Type | Common Motif |

|---|---|---|---|

| Sulfonamide N-H | Sulfonyl O | Intermolecular | Chain (C(4)) nih.govresearchgate.net |

| Sulfonamide N-H | Nitro O | Intramolecular | Ring (S(7)) nih.gov |

| Aromatic C-H | Sulfonyl O | Intermolecular | Network Stabilization researchgate.net |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a critical tool for confirming the molecular identity of this compound and for deducing its structure through analysis of its fragmentation pathways. The compound has a molecular formula of C₇H₈N₂O₄S, corresponding to a monoisotopic mass of 216.0208 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) can verify this elemental composition with high accuracy.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The mass spectrum would likely show a prominent molecular ion peak [M]⁺ at m/z 216. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for nitroaromatic sulfonamides include:

Cleavage of the S-N Bond : This is a common fragmentation pathway for sulfonamides, leading to the formation of a 3-nitrobenzenesulfonyl cation (C₆H₄NO₄S⁺) at m/z 186 and a methylamine (B109427) radical.

Loss of SO₂ : Fragmentation can occur with the loss of a sulfur dioxide molecule (SO₂) from the 3-nitrobenzenesulfonyl fragment, potentially forming a nitrophenyl cation (C₆H₄NO₂⁺) at m/z 122.

Fragmentation of the Nitro Group : The nitro group can be lost as ·NO₂ (46 Da), leading to a fragment ion at m/z 170. Alternatively, loss of nitric oxide (·NO) can occur, followed by rearrangement. The fragmentation of nitrobenzene (B124822) itself is well-documented, often showing a significant peak for the [M-NO₂]⁺ ion. nist.gov

Loss of HNO₂ : In some nitropyridinylaryl sulfides, the loss of nitrous acid (HNO₂) has been observed as a fragmentation process, which could also be a possibility here. nih.gov

Table 2: Predicted Mass Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 216 | [C₇H₈N₂O₄S]⁺ | Molecular Ion [M]⁺ |

| 186 | [C₆H₄NO₄S]⁺ | [M - CH₂N]⁺, 3-nitrobenzenesulfonyl cation |

| 170 | [C₇H₈NSO₂]⁺ | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ | [M - CH₂N - SO₂]⁺, Nitrophenyl cation |

| 92 | [C₆H₄S]⁺ | [M - CH₂N - SO₂ - NO]⁺ or [C₆H₄O₂]⁺ from rearrangement |

Analysis using tandem mass spectrometry (MS/MS) would allow for the isolation of specific parent ions and the characterization of their daughter ions, confirming these proposed fragmentation pathways. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophores and auxochromes. The primary chromophore is the nitrobenzene system. The electronic transitions in such molecules are typically π → π* and n → π* transitions. wikipedia.org

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital within the benzene ring. libretexts.org These are high-energy, allowed transitions, resulting in strong absorption bands. For nitroaromatic compounds, these bands are typically observed in the UV region. nih.goviu.edu The presence of the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NHCH₃) groups is expected to cause a bathochromic (red) shift of the benzene B-band (typically ~255 nm in unsubstituted benzene) to a longer wavelength, likely in the 260-280 nm range. wikipedia.org

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro and sulfonyl groups) to a π antibonding orbital of the aromatic ring. libretexts.org These transitions are typically lower in energy (occur at longer wavelengths) but are often symmetry-forbidden, resulting in much weaker absorption bands compared to π → π* transitions. libretexts.org They may appear as a shoulder on the main absorption band or as a weak, separate band at the edge of the visible spectrum.

The solvent used for analysis can significantly influence the position of these absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to solvatochromic shifts. researchgate.net For instance, π → π* transitions in polar molecules often exhibit a red shift (shift to longer wavelength) in polar solvents, while n → π* transitions tend to show a blue shift (shift to shorter wavelength). libretexts.orgresearchgate.net Systematic studies on nitroaromatic compounds show their absorption maxima are highly dependent on the molecular structure and can range from 210 to 270 nm. nih.goviu.edu

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Expected Intensity (ε) |

|---|---|---|---|

| π → π* | Benzene Ring π → π* | 260 - 280 nm | High (~10,000 M⁻¹cm⁻¹) libretexts.org |

Theoretical and Computational Investigations of N Methyl 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular structure and electronic properties of N-Methyl-3-nitrobenzenesulfonamide. These computational approaches allow for the detailed examination of characteristics that are difficult to probe experimentally. Methodologies such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to investigate related sulfonamide compounds, yielding reliable predictions of their behavior. nih.gov

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by locating the minimum energy on its potential energy landscape. The geometry optimization process reveals key structural parameters.

Below are typical geometric parameters expected for this compound, based on DFT calculations performed on structurally similar molecules.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| S=O | 1.43 | O-S-O | 120.0 |

| S-N | 1.64 | O-S-N | 106.0 |

| S-C (aryl) | 1.77 | O-S-C (aryl) | 108.0 |

| N-C (methyl) | 1.46 | S-N-C (methyl) | 118.0 |

| N-O (nitro) | 1.22 | O-N-O | 124.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For this compound, the presence of the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂NHCH₃) groups is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and suggesting a high potential for chemical reactivity. DFT calculations on similar sulfonamides confirm that charge transfer occurs within the molecule. nih.gov

| Parameter | Energy Value (eV) |

|---|---|

| EHOMO | -9.58 |

| ELUMO | -0.36 |

| Energy Gap (ΔE) | 9.22 |

Note: Values are representative, based on calculations for a related compound researchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color spectrum.

For this compound, the MEP map is expected to show:

Negative Potential (Red to Yellow): These regions are characterized by an excess of electron density and are susceptible to electrophilic attack. The most negative potentials are anticipated around the oxygen atoms of the sulfonyl and nitro groups, which are the most electronegative atoms in the molecule. These sites are attractive to positive charges or the electron-poor regions of other molecules. uni-muenchen.de

Positive Potential (Blue): These regions are electron-deficient and are vulnerable to nucleophilic attack. A significant positive potential is expected around the hydrogen atom attached to the sulfonamide nitrogen and potentially on the hydrogen atoms of the methyl group.

Neutral Potential (Green): These areas represent regions with a relatively balanced electrostatic potential, often found over the carbon atoms of the benzene (B151609) ring.

The MEP analysis provides a clear, visual guide to the molecule's reactive behavior, highlighting the electron-rich lone pairs and electron-poor areas. nih.gov

Global and local reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of an atom's reactivity within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. scm.com It helps to identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui functions for an atom k are calculated as:

For nucleophilic attack (f⁺k): qk(N+1) - qk(N) (predicts sites that will accept an electron)

For electrophilic attack (f⁻k): qk(N) - qk(N-1) (predicts sites that will donate an electron) scm.com

In this compound, the oxygen atoms of the sulfonyl and nitro groups are expected to be the primary sites for electrophilic attack. The aromatic carbon atoms and the sulfonamide nitrogen are potential sites for nucleophilic attack. Notably, studies on aromatic nitro compounds have shown that the nitrogen atom of the nitro group often exhibits a low HOMO density, which can result in low or even negative Fukui function values (f⁻), indicating it is not a favorable site for electrophilic attack despite its partial positive charge. mdpi.com

| Atom/Group | Predicted Site for Electrophilic Attack (High f⁻) | Predicted Site for Nucleophilic Attack (High f⁺) |

|---|---|---|

| Sulfonyl Oxygens (O=S=O) | High | Low |

| Nitro Oxygens (O-N-O) | High | Low |

| Sulfonamide Nitrogen (S-N) | Moderate | Moderate |

| Aromatic Carbons (C-ring) | Low | High (especially carbons ortho/para to nitro group) |

Conformational analysis investigates the different spatial arrangements of a molecule that result from the rotation around single bonds. For this compound, the most significant conformational flexibility arises from rotation around the S-C(aryl) and S-N bonds. Computational studies on similar molecules have explored the energy differences between various stable conformers. umich.edu The orientation of the N-methyl group relative to the sulfonyl oxygens and the benzene ring defines distinct conformers with small energy differences, suggesting that multiple conformations may coexist at room temperature. umich.edu

Tautomerism, which involves the migration of a proton, is not a significant feature for this compound. The acidic proton is on the nitrogen atom, and its migration to a sulfonyl oxygen to form a tautomer is energetically unfavorable under normal conditions. Therefore, the molecule is expected to exist predominantly in its sulfonamide form.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding, charge distribution, and delocalization effects. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis reveals significant intramolecular interactions that contribute to its stability. The primary findings from such an analysis would include:

Natural Population Analysis (NPA): This provides a more robust calculation of atomic charges than other methods, confirming the high positive charge on the sulfur and nitrogen (nitro) atoms and negative charges on the oxygen atoms.

Hyperconjugation: NBO analysis quantifies the stabilization energy (E(2)) associated with charge delocalization from donor (filled) orbitals to acceptor (unfilled) orbitals. Significant interactions are expected between the lone pair (LP) orbitals of the oxygen atoms and the antibonding (σ* or π) orbitals of adjacent bonds. For example, delocalization from the oxygen lone pairs of the nitro group to the π orbitals of the benzene ring contributes to the molecule's electronic structure. Similarly, interactions involving the sulfonamide group stabilize the molecule. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (Osulfonyl) | σ* (S-N) | p → σ | ~ 5-10 |

| LP (Onitro) | π (C-C)ring | p → π | ~ 20-40 |

| π (C-C)ring | π (N-O)nitro | π → π | ~ 15-25 |

| LP (Nsulfonamide) | σ (S-O) | p → σ* | ~ 2-5 |

Note: LP denotes a lone pair orbital. E(2) values are illustrative and represent the magnitude of charge delocalization.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution to partition a molecule into its constituent atoms. This approach allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density.

A QTAIM analysis of this compound would involve the calculation of the electron density and its Laplacian at the bond critical points (BCPs) for all covalent bonds within the molecule. Key parameters derived from this analysis provide a quantitative measure of the nature of these chemical bonds.

Key QTAIM Parameters:

Electron Density (ρ(r)) : The magnitude of the electron density at a BCP is indicative of the bond's strength. Higher values suggest a greater accumulation of electronic charge between the nuclei, characteristic of stronger, covalent bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) points to a closed-shell interaction, such as ionic bonds or van der Waals interactions, where electron density is depleted in the internuclear region.

Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP and provides insight into the π-character of a bond. A higher ellipticity value suggests a greater deviation from cylindrical symmetry, which is characteristic of double or triple bonds.

A hypothetical data table from a QTAIM analysis of this compound is presented below to illustrate the expected findings.

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Ellipticity (ε) |

| S-N | 0.250 | -0.500 | 0.050 |

| S=O1 | 0.350 | -0.800 | 0.020 |

| S=O2 | 0.350 | -0.800 | 0.020 |

| N-C(methyl) | 0.230 | -0.450 | 0.010 |

| C-S | 0.280 | -0.600 | 0.100 |

| C-N(nitro) | 0.270 | -0.550 | 0.120 |

| N=O(nitro) | 0.400 | -0.900 | 0.030 |

Note: The values in this table are illustrative and represent typical ranges for such bonds based on computational chemistry principles.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with other molecules, such as proteins. nih.govtandfonline.compeerj.comnih.gov

When studying the interaction of this compound with a protein target, MD simulations can elucidate the stability of the ligand-protein complex. Key metrics from such simulations include:

Root Mean Square Deviation (RMSD) : This measures the average deviation of the atomic positions of the ligand and protein from a reference structure over time. A stable RMSD profile suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF) : This metric identifies the fluctuations of individual residues or atoms, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis : The number and persistence of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. MD simulations allow for the detailed tracking of these interactions over the simulation time.

The following table illustrates the type of data that would be generated from an MD simulation of this compound bound to a hypothetical protein active site.

| Simulation Metric | Average Value | Standard Deviation | Interpretation |

| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding pose within the active site. |

| Protein Backbone RMSD (Å) | 2.0 | 0.5 | The overall protein structure remains stable upon ligand binding. |

| Number of Ligand-Protein H-Bonds | 3 | 1 | Consistent hydrogen bonding interactions contribute to binding stability. |

Note: The values in this table are hypothetical and serve to exemplify the output of a typical MD simulation analysis.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the NLO properties of molecules. nih.gov

For this compound, the presence of an electron-donating group (the methylamino-sulfone part, albeit weakly) and an electron-withdrawing group (the nitro group) on the benzene ring suggests the potential for NLO activity. Theoretical calculations can quantify this potential by determining key NLO parameters.

Key NLO Parameters:

Dipole Moment (μ) : The magnitude of the molecular dipole moment is a prerequisite for second-order NLO activity.

Polarizability (α) : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β₀) : This is the primary measure of a molecule's second-order NLO response. A large β₀ value is indicative of a promising NLO material.

Calculations of these properties for this compound would involve optimizing the molecular geometry and then applying an external electric field within the DFT framework to compute the response properties. For comparison, the NLO properties of a standard reference material, such as urea, are often calculated at the same level of theory. A study on the similar compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide calculated the first-order hyperpolarizability to be significantly higher than that of urea, indicating its potential as an NLO material. nih.gov

An illustrative data table for the predicted NLO properties of this compound is provided below.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 5.0 D |

| Mean Polarizability (α) | 150 |

| First-Order Hyperpolarizability (β₀) | 2500 |

Note: These values are hypothetical and are presented to demonstrate the expected results from NLO property calculations. The actual values would depend on the specific computational method and basis set used.

Chemical Reactivity and Mechanistic Studies of N Methyl 3 Nitrobenzenesulfonamide

Hydrolysis Reaction Mechanisms in Aqueous Acidic Media

The hydrolysis of sulfonamides, including N-Methyl-3-nitrobenzenesulfonamide, in aqueous acidic media is a subject of detailed mechanistic investigation. The reaction pathways are highly dependent on the reaction conditions and the nature of substituents on the aromatic ring.

Investigation of A1 Processes and Cleavage Modes

In strongly acidic environments, the hydrolysis of N-nitrobenzenesulfonamides, a class of compounds related to this compound, proceeds through A1 mechanisms. rsc.orgrsc.org This type of mechanism involves a rapid pre-equilibrium protonation of the substrate, followed by a rate-determining unimolecular step.

Two primary cleavage modes are observed, dictated by the electronic nature of the substituents on the benzene (B151609) ring. rsc.orgrsc.org For substrates with electron-donating groups, the cleavage occurs at the S-N bond, yielding a sulfonyl cation (YC6H4SO2+) and nitramide (B1216842) (NH2NO2). rsc.orgrsc.org Conversely, when electron-withdrawing groups are present, as in the case of the nitro group in this compound, the cleavage happens at the N-N bond, producing the corresponding sulfonamide (YC6H4SO2NH2) and a nitronium ion (NO2+). rsc.orgrsc.org

The study of N-methyl-N-nitrobenzamides in sulfuric acid solutions reveals that at acidities greater than approximately 5 mol dm–3 H2SO4, an A1 pathway is operative. rsc.orgpsu.edu This involves protonation of the substrate followed by a rate-limiting cleavage of the amide C–N bond to form a benzoyl cation. rsc.orgpsu.edu This suggests that for this compound, a similar A1 mechanism involving S-N cleavage would be expected under sufficiently acidic conditions.

Role of Substituent Effects on Reaction Pathways

Substituent effects play a critical role in determining the specific A1 cleavage pathway in the hydrolysis of N-nitrobenzenesulfonamides. rsc.orgrsc.org The electronic properties of the substituent on the benzene ring influence the stability of the potential cationic intermediates, thereby directing the course of the reaction.

Electron-donating groups stabilize the formation of a sulfonyl cation, favoring S-N bond cleavage. rsc.orgrsc.org

Electron-withdrawing groups , such as the nitro group, destabilize the sulfonyl cation. This makes the formation of the parent sulfonamide and a nitronium ion, through N-N bond cleavage, the more favorable pathway. rsc.orgrsc.org

This is further supported by the different Hammett ρ+ values observed for the two distinct cleavage modes, which quantitatively describe the sensitivity of the reaction rate to substituent electronic effects. rsc.orgrsc.org For N-methyl-N-nitrobenzamides, a Hammett ρ value of -3.4 (±0.1) in the acid-catalyzed pathway indicates a significant buildup of positive charge in the transition state, consistent with the formation of a cationic intermediate. rsc.orgpsu.edu

Reductive Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction, opening pathways to various other functional groups and molecular architectures.

Reductive Coupling with Aryl Sulfinates

A notable reaction is the reductive coupling of nitroarenes with aryl sulfinates to form N-arylsulfonamides. nih.govrsc.org This transformation provides a direct method for constructing the sulfonamide linkage. Various reducing conditions have been developed, including the use of sodium bisulfite, sometimes in the presence of tin(II) chloride, to facilitate this coupling. nih.gov The use of an ultrasound bath has been shown to improve reaction homogeneity and mixing. nih.gov

Another approach involves a palladium-on-carbon (Pd/C) catalyzed reductive coupling reaction. rsc.org In this method, the nitroarene acts as the nitrogen source, and the sodium arylsulfinate serves as both the coupling partner and the reductant, eliminating the need for an additional reducing agent. rsc.org This method is characterized by its high efficiency and good functional group tolerance under mild conditions. rsc.org Glycosyl sulfonamides have also been synthesized via a reductive coupling of glycosyl sulfinates and nitroarenes. rsc.org

Formation of Nitroso and Hydroxylamine Intermediates

Mechanistic investigations into the reductive coupling of nitroarenes and aryl sulfinates suggest the formation of nitrosoarene intermediates. nih.gov These intermediates are then further implicated in the coupling process. The presence of these transient species is a key feature of the multi-step reduction of the nitro functionality. While not always isolated, their existence is inferred from the reaction products and by independent synthesis and coupling strategies. nih.gov

Nucleophilic Attack and Electrophilic Substitution on the Benzene and Sulfonamide Moieties

The reactivity of the benzene ring and the sulfonamide group in this compound towards nucleophilic and electrophilic attack is heavily influenced by the electronic properties of the nitro and sulfonamide substituents.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. masterorganicchemistry.comdoubtnut.com This deactivation is more pronounced at the ortho and para positions relative to the meta position. doubtnut.com Consequently, electrophilic attack on the nitrobenzene (B124822) moiety of this compound would be expected to occur primarily at the positions meta to the nitro group. The sulfonamide group is also generally considered a deactivating, meta-directing group in electrophilic aromatic substitution.

Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). doubtnut.comsci-hub.se The positions ortho and para to the nitro group are electron-deficient and are therefore activated towards attack by nucleophiles. doubtnut.com

The sulfonamide moiety itself can also be a site for chemical reactions. The hydrogen atom on the nitrogen, if present, can be acidic and can be removed by a base. The sulfur atom of the sulfonamide group is electrophilic and can be attacked by nucleophiles, potentially leading to cleavage of the S-N or S-C bond, as seen in hydrolysis reactions.

Exploration of Intramolecular Cyclization and Rearrangement Reactions of this compound

The unique electronic and structural characteristics of this compound, featuring a strongly electron-withdrawing nitro group and a sulfonamide moiety, render it a candidate for various intramolecular reactions. These reactions, primarily cyclizations and rearrangements, are of significant interest for the construction of novel heterocyclic scaffolds. Mechanistic studies in this area, though not extensively reported for this specific molecule, can be extrapolated from research on analogous nitro-activated aromatic sulfonamides.

Intramolecular Cyclization

Intramolecular cyclization reactions involving this compound would typically require the introduction of a tethered nucleophile on the methyl group or the nitrogen atom of the sulfonamide. The nitro group's activation of the benzene ring towards nucleophilic attack is a key driving force for such transformations.

One plausible pathway involves the functionalization of the N-methyl group with a leaving group, followed by intramolecular cyclization initiated by a nucleophile positioned elsewhere on the molecule or introduced externally. A hypothetical reaction scheme is presented below, illustrating the formation of a six-membered heterocyclic ring.

| Reactant | Reagents and Conditions | Product | Plausible Mechanism |

| N-(2-hydroxyethyl)-N-methyl-3-nitrobenzenesulfonamide | 1. NaH, THF, 0 °C to rt | 6-nitro-4-methyl-3,4-dihydro-2H-1,4-benzoxazine 1,1-dioxide | The reaction would proceed via an intramolecular SNAr (Nucleophilic Aromatic Substitution) mechanism. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as the nucleophile. The electron-withdrawing nitro group at the meta-position relative to the sulfonamide and ortho to the site of attack sufficiently activates the aromatic ring for nucleophilic substitution of a hydrogen atom (or a suitable leaving group if one were present). |

This is a hypothetical reaction scheme based on known principles of intramolecular cyclization of activated aromatic systems.

Rearrangement Reactions

This compound is a potential substrate for rearrangement reactions, most notably the Smiles rearrangement. The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution where a connecting chain (X-Y) displaces an activated aromatic ring from a heteroatom. In the context of a derivative of this compound, this could involve the migration of the 3-nitrophenylsulfonyl group.

For a classical Smiles rearrangement to occur, a nucleophilic group must be present at the terminus of the N-substituent. Consider a hypothetical derivative, N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide, where the nucleophile is an alkoxide.

| Starting Material | Base | Rearranged Product | Reaction Type |

| N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide | K2CO3 | 2-(3-nitrophenylsulfonamido)ethanol | Smiles Rearrangement |

This table illustrates a hypothetical Smiles rearrangement based on known reactivity patterns of nitro-activated sulfonamides.

The mechanism of this rearrangement would involve the following key steps:

Deprotonation of the hydroxyl group by a base to form a nucleophilic alkoxide.

Intramolecular attack of the alkoxide onto the ipso-carbon of the benzene ring (the carbon atom attached to the sulfonamide group). The nitro group in the meta-position provides the necessary activation for this nucleophilic attack.

Formation of a spirocyclic Meisenheimer-type intermediate.

Cleavage of the C-S bond and subsequent protonation to yield the rearranged product.

Advanced Academic Research Applications and Methodological Contributions of Benzenesulfonamide Scaffolds

Role as a Privileged Scaffold in Rational Drug Design and Development

The benzenesulfonamide (B165840) moiety is considered a "privileged scaffold" because of its proven ability to bind to a wide range of biological targets with high affinity. nih.gov This structural motif is present in various drugs, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ainih.gov Its utility stems from the sulfonamide group's capacity to form critical hydrogen bonds and coordinate with metal ions, such as the zinc ion in metalloenzymes. nih.govnih.gov The design of novel therapeutics often involves modifying the benzenesulfonamide core, for instance, by replacing traditional linear linkers with rigid cyclic structures like 1,3,5-triazine (B166579) to enhance inhibitory activity against specific targets. nih.gov The inherent properties of this scaffold, including its chemical stability and synthetic accessibility, make it an ideal starting point for developing new and improved therapeutic agents. nih.govnih.gov

The benzenesulfonamide structure is a well-established pharmacophore for designing potent enzyme inhibitors. A primary example is its role in targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov The sulfonamide group (-SO₂NH₂) acts as a zinc-binding group, crucial for the inhibitory mechanism. nih.gov Research has focused on synthesizing novel benzenesulfonamide derivatives to selectively inhibit specific CA isoforms that are overexpressed in various pathological conditions, including cancer and epilepsy. nih.govacs.orgnih.gov

For instance, new aryl thiazolone–benzenesulfonamides have been synthesized and shown to be highly selective inhibitors of the tumor-associated isoform CA IX over the cytosolic isoform CA II. nih.gov Similarly, other studies have developed benzenesulfonamide derivatives that potently inhibit 12-lipoxygenase, an enzyme implicated in diabetes and cancer, and ADAM-17, a protease involved in tumor progression. nih.govnih.gov The design strategy often involves appending different chemical "tails" to the benzenesulfonamide ring to create additional interactions within the active site of the target enzyme, thereby enhancing potency and selectivity. nih.gov

The presence of a nitro group, as seen in N-Methyl-3-nitrobenzenesulfonamide, is a key feature in the development of anticancer agents, particularly those targeting hypoxic tumor cells. nih.govmdpi.com Hypoxia, or low oxygen level, is a common characteristic of solid tumors and is associated with resistance to therapy. nih.govmdpi.com The nitro group can be bioreduced under hypoxic conditions to form reactive cytotoxic species, leading to selective killing of cancer cells in low-oxygen environments while sparing healthy, well-oxygenated tissues. nih.gov

One study explored derivatives of this compound as agents for hypoxic cell-selective cytotoxicity. The research involved the synthesis and evaluation of basic nitrobenzenesulfonamides, with specific compounds demonstrating preferential toxicity towards hypoxic mammary carcinoma cells. nih.gov For example, a derivative, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride, was found to significantly reduce the survival of hypoxic cells with no effect on aerobic cells at the same concentration. nih.gov This compound also acted as a hypoxic cell radiosensitizer, enhancing the effects of radiation therapy under low-oxygen conditions. nih.gov

Another major mechanism for the anticancer activity of sulfonamides is the inhibition of carbonic anhydrase IX (CA IX). nih.govnih.govnih.gov This enzyme is highly overexpressed in many solid tumors and helps cancer cells survive in the acidic, hypoxic tumor microenvironment by regulating pH. nih.govnih.gov By inhibiting CA IX, sulfonamide-based drugs can disrupt pH balance, leading to increased extracellular acidity, disruption of mitochondrial function, and ultimately, apoptosis (programmed cell death) in cancer cells. nih.gov

| Compound | Concentration | Cell Line | Condition | Effect |

|---|---|---|---|---|

| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride | 1 mM | EMT6 Mammary Carcinoma | Hypoxic | Reduced surviving fraction to 3 x 10⁻³ |

| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride | 1 mM | EMT6 Mammary Carcinoma | Aerobic | No effect on cell survival |

| N-Methyl-N-[2-(methylamino)ethyl]-3-nitro-4- [(ureidooxy)methyl]benzenesulfonamide hydrochloride | 3 mM | EMT6 Mammary Carcinoma | - | Slight differential toxicity |

The primary mechanism for the antibacterial action of sulfonamides is the disruption of folic acid (folate) synthesis. researchgate.netyoutube.comquora.comnih.gov Bacteria must synthesize their own folate, as they cannot uptake it from their environment, making this pathway an excellent target for selective toxicity. youtube.comquora.comnih.gov Folate is a crucial vitamin required for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. researchgate.netnih.gov

Sulfonamides, including benzenesulfonamide derivatives, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netyoutube.comnih.gov They are structural analogues of the natural substrate, para-aminobenzoic acid (PABA), and compete with it for the active site of the enzyme. quora.comnih.gov When the sulfonamide drug binds to DHPS, it blocks the synthesis of dihydropteroic acid, a precursor to dihydrofolate and ultimately tetrahydrofolate (the active form of folate). researchgate.netnih.gov This blockade halts DNA replication and cell division, resulting in a bacteriostatic effect (inhibiting bacterial growth). nih.gov This mechanism's effectiveness is highlighted by the fact that animal cells are unaffected because they obtain folate from their diet and lack the DHPS enzyme. quora.comnih.gov

The benzenesulfonamide scaffold is a versatile platform for developing drugs with a wide array of biological activities beyond antimicrobial and anticancer effects. nih.gov

Antiviral: Benzenesulfonamide-containing compounds have been designed as novel inhibitors of the HIV-1 capsid (CA) protein, which is a critical target for developing new antiviral therapies. nih.gov Structural modifications of existing inhibitors with benzenesulfonamide groups have led to derivatives with significantly improved antiviral potency. nih.gov

Anti-inflammatory: Certain benzenesulfonamide derivatives exhibit potent anti-inflammatory properties. nih.gov Research has shown that newly synthesized sulphonamides bearing carboxamide functionalities can significantly inhibit carrageenan-induced edema in rat models, with some compounds showing greater efficacy than the standard anti-inflammatory drug indomethacin. nih.gov The mechanism for some nitro-substituted compounds involves the suppression of pro-inflammatory mediators like nitric oxide (NO), COX-2, IL-1β, and TNF-α. researchgate.netnih.gov

Antiepileptic/Anticonvulsant: The role of carbonic anhydrase (CA) inhibition in the central nervous system has spurred the development of benzenesulfonamide derivatives as anticonvulsant agents. acs.org By targeting specific CA isoforms involved in epileptogenesis, such as hCA II and hCA VII, these compounds have shown effective anticonvulsant action in preclinical models. acs.org

Other Activities: The broad therapeutic potential of this scaffold extends to antidiabetic, anti-insomnia, diuretic, and antileukemic activities, among others. nih.gov Additionally, some derivatives have been investigated for their effects on the cardiovascular system, such as lowering coronary resistance. cerradopub.com.br

Structure-Activity Relationship (SAR) Studies and Lead Optimization in Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the benzenesulfonamide scaffold, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key aspects of SAR for benzenesulfonamides include:

The Sulfonamide Group: The unsubstituted sulfonamide group (-SO₂NH₂) is often essential for activity, particularly in enzyme inhibitors like those targeting carbonic anhydrases, where it acts as the primary zinc-binding group. nih.gov

Ring Substituents: The type, position, and electronic nature of substituents on the benzene (B151609) ring profoundly influence activity. In a study of 12-lipoxygenase inhibitors, a 2-hydroxy group was found to be essential for activity, while a 3-methoxy group was also important. acs.org Interestingly, moving the methoxy (B1213986) group or replacing it with nitro or methyl groups led to a drastic loss of activity, demonstrating the precise structural requirements for binding. acs.org

N-Substitution: Modifications to the sulfonamide nitrogen can modulate activity. While primary sulfonamides are key for CA inhibition, N-substituted derivatives are central to developing compounds with other activities, such as the anticancer agents derived from this compound. nih.gov

| Compound Modification | Position | Resulting Activity (IC₅₀) | SAR Implication |

|---|---|---|---|

| Removal of 2-OH group | 2 | Complete loss of activity | 2-OH group is essential for binding. |

| Removal of 3-OMe group | 3 | Complete loss of activity | 3-OMe group is critical for activity. |

| Replacement of 3-OMe with NO₂ | 3 | Drastic loss of activity (> 40 μM) | Electronic and steric properties at position 3 are highly specific. |

| Replacement of 3-OMe with CH₃ | 3 | Drastic loss of activity (> 40 μM) | Small alkyl groups are not tolerated at position 3. |

| Addition of 4-Br substituent | 4 | 2-fold improvement in activity (2.2 μM) | Halogen substitution at position 4 can be beneficial. |

Computational Docking and Molecular Modeling for Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics are indispensable tools for understanding how benzenesulfonamide-based ligands interact with their biological targets at an atomic level. nih.govnih.gov These methods predict the preferred binding orientation and affinity of a molecule within the active site of a protein, guiding rational drug design and the interpretation of SAR data. nih.govresearchgate.net

Docking studies have been instrumental in elucidating the binding modes of benzenesulfonamide inhibitors with various enzymes. For metallo-β-lactamase inhibitors, docking revealed that a hydroxamic acid with a benzenesulfonamide scaffold could bind to the catalytic zinc ions in two different ways: either through the oxygen atoms of the sulfonamide group or through the oxygen atoms of the hydroxamic acid group, depending on the specific enzyme. nih.gov

In the context of anticancer research, molecular docking has been used to validate the affinity of benzenesulfonamide derivatives as inhibitors of targets like VEGFR2 and to analyze the binding interactions of novel compounds with human breast cancer cells. nih.govresearchgate.net For anti-inflammatory nitro-substituted compounds, docking analysis revealed that the most active molecules bound efficiently to the iNOS enzyme, with the number and orientation of the nitro groups being critical for effective binding. researchgate.net These computational models allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for a ligand's potency and selectivity, thereby accelerating the development of more effective therapeutic agents. nih.gov

Application in the Design of Molecular Probes and Biosensor Platforms

The unique electronic and structural characteristics of this compound position it as a valuable scaffold in the development of sophisticated molecular probes and biosensors. The presence of the nitro group, a potent electron-withdrawing moiety, alongside the versatile sulfonamide functionality, allows for the rational design of responsive chemical tools for detecting and quantifying various analytes.

The electron-deficient nature of the nitroaromatic ring is a key feature that can be exploited in the design of fluorescent probes. Nitroaromatic compounds are well-known quenchers of fluorescence through processes such as photoinduced electron transfer (PET). mdpi.com This property can be harnessed to create "turn-on" fluorescent probes. In such a design, the this compound core would initially quench the fluorescence of a tethered fluorophore. Upon interaction with a specific analyte, a chemical reaction could disrupt the quenching mechanism, leading to a measurable increase in fluorescence intensity. The analyte-triggered event could involve the reduction of the nitro group, its displacement, or a conformational change that alters the spatial relationship between the quencher and the fluorophore.

The sulfonamide group itself provides a versatile platform for further functionalization, allowing for the attachment of various recognition elements or signaling units. This modularity enables the adaptation of the benzenesulfonamide scaffold for detecting a wide range of targets, from metal ions to biologically relevant small molecules. The acidity of the sulfonamide proton can also be modulated by the substituents on the aromatic ring, which in turn can influence the binding affinity and selectivity of a sensor. The presence of an electron-withdrawing group like the nitro group generally increases the acidity of the sulfonamide proton. vu.nl

While direct applications of this compound in biosensors are not extensively documented in publicly available literature, the broader class of benzenesulfonamides has demonstrated significant potential. For instance, derivatives have been employed in the construction of electrochemical sensors and fluorescent probes for various ions and biological molecules. The principles demonstrated in these systems, which often rely on the coordination properties of the sulfonamide nitrogen and the electronic effects of ring substituents, are readily transferable to the this compound scaffold.

Table 1: Potential Design Strategies for Molecular Probes Based on this compound

| Probe Type | Design Principle | Analyte Interaction | Signal Transduction |

| Fluorescent "Turn-On" Probe | Intramolecular fluorescence quenching by the nitroaromatic group. | Analyte-induced reduction or displacement of the nitro group. | Restoration of fluorescence upon disruption of the quenching mechanism. |

| Colorimetric Sensor | Modulation of the electronic properties of a conjugated system. | Analyte binding to the sulfonamide or a tethered receptor. | A visible color change resulting from a shift in the absorption spectrum. |

| Electrochemical Sensor | Analyte-induced changes in the redox properties of the molecule. | Interaction of the analyte with the nitro group or sulfonamide moiety. | A measurable change in current or potential. |

Contributions to Organic Synthesis Methodologies and Reagent Development

This compound serves as a versatile building block and reagent in organic synthesis, contributing to the development of new synthetic methodologies. Its utility stems from the distinct reactivity of its functional groups—the nitro group, the sulfonamide, and the N-methyl group—which can be selectively manipulated to achieve a variety of chemical transformations.

One of the most significant applications of nitrobenzenesulfonamides in organic synthesis is as a protecting group for amines. The nitrobenzenesulfonyl (nosyl) group is particularly valuable due to its ease of installation and, more importantly, its facile cleavage under mild conditions that are orthogonal to many other protecting groups. nih.gov The strong electron-withdrawing nature of the nitro group renders the sulfonamide nitrogen acidic, facilitating its deprotonation and subsequent reaction. The resulting nosylamides are stable to a range of reaction conditions. Deprotection is typically achieved by treatment with a thiol and a base, a process that is highly selective and tolerant of other functional groups. nih.gov The N-methylated version, this compound, can be used in a similar manner to protect secondary amines or to introduce a methylamino group into a molecule.

The nitro group itself is a synthetic handle that can be transformed into a variety of other functional groups. For instance, reduction of the nitro group to an amine is a common and high-yielding reaction, typically accomplished using reducing agents like hydrogen gas with a palladium catalyst. This transformation is fundamental in the synthesis of more complex molecules, as the resulting aniline (B41778) derivative can undergo a wide array of subsequent reactions, such as diazotization, Sandmeyer reactions, and amide bond formations.

Furthermore, the N-methyl group of this compound can influence the reactivity and solubility of the molecule and its derivatives. In the context of developing new synthetic methods, the presence of the N-methyl group can be crucial. For example, in reactions involving the sulfonamide nitrogen, the methyl group can sterically direct reactions or prevent undesired side reactions like bis-alkylation. Recent research has focused on the development of novel N-alkylation methods for sulfonamides, highlighting the importance of controlling the substitution pattern on the sulfonamide nitrogen. organic-chemistry.org

Table 2: Key Reactions and Methodological Contributions of this compound

| Reaction Type | Reagents and Conditions | Product Type | Methodological Contribution |

| Amine Protection | Reaction with a primary or secondary amine. | N-protected amine. | Provides a robust protecting group that can be selectively removed under mild conditions. |

| Nitro Group Reduction | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate. | 3-Amino-N-methylbenzenesulfonamide. | Access to functionalized anilines for further synthetic elaboration. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles. | Substituted benzenesulfonamide derivatives. | The nitro group activates the ring for nucleophilic attack, enabling the synthesis of highly substituted aromatics. |

| N-Alkylation/Arylation | Alkyl or aryl halides with a base. | Tertiary sulfonamides. | Contributes to the synthesis of diverse sulfonamide libraries with varied substitution patterns. |

Q & A

What synthetic methodologies are recommended for N-Methyl-3-nitrobenzenesulfonamide, and how can reaction parameters be optimized?

Basic Research Question